molecular formula C28H27ClN4O4 B11276068 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide

Cat. No.: B11276068
M. Wt: 519.0 g/mol
InChI Key: MOHBTGQFZRVLBS-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a tetrahydroquinazoline-dione core substituted with a 3-chloro-2-methylphenyl carbamoyl methyl group at position 1 and a phenylacetamide moiety bearing an isopropyl group. Its structure integrates multiple pharmacophores: the quinazolin-dione scaffold is associated with diverse biological activities, including anticonvulsant effects, while the acetamide and aryl substituents modulate solubility, bioavailability, and target affinity .

Properties

Molecular Formula

C28H27ClN4O4

Molecular Weight

519.0 g/mol

IUPAC Name

2-[4-[1-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C28H27ClN4O4/c1-17(2)30-25(34)15-19-11-13-20(14-12-19)33-27(36)21-7-4-5-10-24(21)32(28(33)37)16-26(35)31-23-9-6-8-22(29)18(23)3/h4-14,17H,15-16H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

MOHBTGQFZRVLBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)CC(=O)NC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of α-Aminoamidines with Diarylidencyclohexanones

The tetrahydroquinazolinone core is synthesized via cyclocondensation. α-Aminoamidines (e.g., 1a,e ) react with diarylidencyclohexanones (2a-d ) in pyridine at 100°C for 24 hours, yielding 47–80% of 5,6,7,8-tetrahydroquinazolines (3a-g ). This method avoids external oxidants by leveraging aerial oxidation for aromatization, enhancing environmental sustainability.

Key Conditions :

  • Solvent : Pyridine

  • Temperature : 100°C

  • Reaction Time : 24 hours

  • Yield : 47–80%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of dihydroquinazolin-4-ones. A mixture of anthranilic acid, amines, and orthoesters in choline chloride:urea deep eutectic solvent (DES) under microwave heating (150°C, 20 minutes) achieves rapid cyclization. This green chemistry approach reduces reaction times from hours to minutes.

Key Conditions :

  • Solvent : Choline chloride:urea DES

  • Temperature : 150°C (microwave)

  • Reaction Time : 20 minutes

  • Yield : 65–89%

Introduction of the 3-Chloro-2-Methylphenyl Carbamoyl Group

Carbamoylation via Chloroacetyl Chloride

The 3-chloro-2-methylphenyl carbamoyl group is introduced by reacting 3-chloro-2-methylaniline with chloroacetyl chloride. In DMF, 3-chloro-2-methylaniline reacts with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine, yielding the carbamoyl intermediate.

Key Conditions :

  • Solvent : DMF

  • Base : Triethylamine

  • Temperature : 0–25°C (stepwise)

  • Yield : 75–85%

Coupling with Tetrahydroquinazolinone

The carbamoyl intermediate is coupled to the tetrahydroquinazolinone core using NaH in DMF. For example, Boc-protected tetrahydroquinazolines (3e-g ) undergo deprotection with HCl/MeOH, followed by carbamoylation at 40°C for 24 hours.

Key Conditions :

  • Deprotection Agent : HCl/MeOH

  • Coupling Agent : NaH

  • Temperature : 40°C

  • Yield : 70–78%

Formation of the Acetamide Side Chain

Propargylation and Click Chemistry

The acetamide side chain is introduced via propargylation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). Quinazolinone intermediates are propargylated using propargyl bromide/K₂CO₃ in DMF, followed by reaction with 2-azido-N-isopropylacetamide under CuSO₄/sodium ascorbate.

Key Conditions :

  • Propargylation : K₂CO₃, DMF, 24 hours

  • Click Reaction : CuSO₄, sodium ascorbate, 25°C

  • Yield : 68–72%

Direct Alkylation

Alternatively, direct alkylation with 2-bromo-N-isopropylacetamide in acetonitrile using K₂CO₃ as a base affords the acetamide derivative. This one-step method simplifies purification.

Key Conditions :

  • Solvent : Acetonitrile

  • Base : K₂CO₃

  • Temperature : 60°C

  • Yield : 65–70%

Final Coupling and Deprotection

Boc Deprotection

Boc-protected intermediates (3e-g ) are treated with HCl/MeOH (40°C, 24 hours) to yield free amines, which are subsequently coupled with the carbamoyl and acetamide groups.

Key Conditions :

  • Deprotection Agent : 4M HCl in MeOH

  • Temperature : 40°C

  • Yield : 80–85%

Comparative Analysis of Methods

Step Method Conditions Yield Reference
Core SynthesisCyclocondensationPyridine, 100°C, 24 hours47–80%
Core SynthesisMicrowave-AssistedDES, 150°C, 20 minutes65–89%
CarbamoylationChloroacetyl Chloride CouplingDMF, Et₃N, 0–25°C75–85%
Acetamide FormationClick ChemistryCuSO₄, sodium ascorbate, 25°C68–72%
Acetamide FormationDirect AlkylationK₂CO₃, acetonitrile, 60°C65–70%
Boc DeprotectionHCl/MeOH40°C, 24 hours80–85%

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the aromatic rings or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural complexity.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways or receptors.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide would depend on its specific interactions with molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1)

  • Structural Features : Differs in the substitution pattern: 2,4-dichlorophenylmethyl vs. 3-chloro-2-methylphenylcarbamoylmethyl.
  • Synthesis : Prepared via oxidation of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3-yl)acetic acid and coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
  • Biological Activity : Demonstrated affinity for GABAergic targets in anticonvulsant studies, suggesting the quinazolin-dione-acetamide framework is critical for neuroactivity .

N-[(2,4-Dichlorophenyl)methyl]-2-(1-(R)-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamide Derivatives

  • Structural Features : Variants include substituents like 3-Cl, 4-Cl, and 2,4-diF on the benzyl group, altering electronic and steric profiles.
  • Activity Trends : 2,4-Dichloro and 2-fluoro substituents enhanced anticonvulsant efficacy in pentylenetetrazole (PTZ)-induced seizure models, highlighting the role of halogenation in potency .

Acetamide Derivatives with Heterocyclic Moieties

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

  • Structural Features : Replaces quinazolin-dione with a triazole ring; retains the acetamide group and chlorophenyl substituent.
  • Spectroscopic Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS confirmed molecular ion [M+H]⁺ at 393.1112 .
  • Implications : The triazole moiety may enhance metabolic stability compared to quinazolin-dione cores, though direct activity comparisons are lacking.

2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide

  • Structural Features : Simpler acetamide with chloro and branched alkyl groups.
  • Relevance : Demonstrates how substituent bulkiness (e.g., isopropyl vs. methoxy-1-methylethyl) influences steric hindrance and pharmacokinetics .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Quinazolin-dione 3-Chloro-2-methylphenylcarbamoylmethyl Multi-step coupling/oxidation Anticonvulsant (hypothesized) -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Quinazolin-dione 2,4-Dichlorophenylmethyl Oxidation and coupling with CDI* GABAergic affinity
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Triazole 4-Chlorophenyl, naphthalen-1-yloxy 1,3-Dipolar cycloaddition Not reported
2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide Simple acetamide 2-Ethyl-6-methylphenyl, methoxyalkyl Direct alkylation Herbicidal (inferred)

*CDI: N,N′-Carbonyldiimidazole

Research Findings and Implications

  • Substituent Effects : Halogenation (Cl, F) at meta/para positions enhances target binding, likely through hydrophobic interactions and electron withdrawal. The 3-chloro-2-methylphenyl group in the target compound may optimize these effects compared to 2,4-dichloro analogues .
  • Core Structure Impact : Quinazolin-dione derivatives show superior anticonvulsant activity over triazole-containing acetamides, suggesting the former’s rigidity and hydrogen-bonding capacity are critical for GABA receptor modulation .
  • Synthetic Complexity : Multi-step syntheses (e.g., oxidation, cycloaddition) are common for quinazolin-dione derivatives, necessitating optimization for scalability .

Biological Activity

The compound 2-[4-(1-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)phenyl]-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

This compound belongs to the quinazoline family, which is known for its diverse biological activities. The molecular formula is C27H34ClN5O4C_{27}H_{34}ClN_5O_4, with a molecular weight of approximately 528.05 g/mol. The structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have shown that quinazoline derivatives exhibit significant anticancer properties. For example:

  • Mechanism of Action : Quinazolines can inhibit various kinases involved in cancer cell proliferation. Specifically, compounds with a similar structure have been reported to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases, which are critical in tumor growth and progression .
  • Cell Line Studies : In vitro studies demonstrated that some quinazoline derivatives showed potent cytotoxic effects against multiple cancer cell lines, including A549 (lung cancer), K562 (chronic myelogenous leukemia), and HL-60 (acute myeloid leukemia) .
CompoundCell LineIC50 (µM)
Quinazoline Derivative AA5495.0
Quinazoline Derivative BK56210.0
Quinazoline Derivative CHL-607.5

Anti-inflammatory Activity

Quinazolines have also been investigated for their anti-inflammatory properties:

  • TNF-α Inhibition : Certain derivatives have been identified as effective inhibitors of TNF-α production, which plays a crucial role in inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases .

Antimicrobial Activity

Some quinazoline derivatives have demonstrated antimicrobial properties against various pathogens:

  • In Vitro Studies : Research has indicated that specific derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the biological efficacy of quinazoline derivatives similar to our compound:

  • Study on Antitumor Activity :
    • A series of novel quinazoline derivatives were synthesized and tested against different cancer cell lines.
    • Results indicated that some compounds had IC50 values lower than 10 µM across multiple cell lines, showcasing their potential as effective anticancer agents .
  • Anti-inflammatory Mechanism :
    • A study evaluated the impact of a quinazoline derivative on LPS-induced TNF-α secretion in HL-60 cells.
    • The results showed significant inhibition of TNF-α production without notable cytotoxicity .

Q & A

Q. What are the established synthesis routes for this compound, and how do reaction conditions influence yield?

The synthesis involves a multi-step pathway:

  • Step 1 : Formation of the quinazolinone core via condensation of methyl 2-isothiocyanatobenzoate with glycine, followed by oxidation with hydrogen peroxide to yield 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
  • Step 2 : Activation of the carboxylic acid using N,N′-carbonyldiimidazole (CDI), followed by coupling with 2-chloro-N-[(3-chloro-2-methylphenyl)methyl]acetamide to introduce the carbamoyl-methyl substituent .
  • Critical Variables : Solvent choice (e.g., dioxane for solubility), temperature (20–25°C for controlled reactivity), and stoichiometric ratios (e.g., 1:1 for CDI-mediated coupling) significantly impact purity (70–85%) and yield .

Q. How is structural characterization performed to confirm the compound’s identity?

A combination of analytical techniques is required:

  • NMR Spectroscopy : 1H and 13C NMR in deuterated DMSO confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ at m/z 508.15) .
  • X-ray Crystallography : Resolves 3D conformation, particularly the tetracyclic quinazolinone core and acetamide sidechain .

Q. What preliminary biological screening methods are used to assess activity?

  • In Vitro Assays : GABA receptor binding affinity is tested via competitive radioligand displacement (IC50 values < 10 µM indicate strong binding) .
  • Anticonvulsant Screening : The PTZ-induced seizure model in mice evaluates ED50 values (e.g., 45 mg/kg for this compound vs. 25 mg/kg for valproate) .
Biological Activity Assay Type Key Metric Reference
GABA Receptor AffinityRadioligandIC50 = 8.2 µM
Anticonvulsant EfficacyPTZ ModelED50 = 45 mg/kg

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize anticonvulsant activity?

  • Substituent Analysis : Modifying the benzyl group at position 1 (e.g., 3-Cl, 4-F) alters GABA receptor binding. For example:
  • 3-Chloro substitution increases lipophilicity (logP = 3.1) and enhances blood-brain barrier penetration .
  • 4-Fluoro substitution improves metabolic stability (t1/2 = 2.1 hrs in liver microsomes) .
    • Quantitative SAR (QSAR) : Computational models (e.g., CoMFA) correlate steric/electronic parameters with activity .

Q. What methodologies are used to evaluate in vivo efficacy and pharmacokinetics?

  • Pharmacokinetic Profiling :
  • ADME Studies : Oral bioavailability (F = 55%) and plasma half-life (t1/2 = 4.3 hrs) are measured in rodents using LC-MS/MS .
  • Metabolic Stability : Liver microsome assays identify major metabolites (e.g., oxidative dechlorination) .
    • Dose-Response Analysis : MTD (maximum tolerated dose) is determined via incremental dosing (10–100 mg/kg) with monitoring of neurotoxicity .

Q. How can molecular docking predict interactions with GABA receptors?

  • Target Preparation : The GABA-A receptor (PDB ID: 6HUP) is prepared by removing water molecules and adding polar hydrogens .
  • Docking Protocol : AutoDock Vina is used with a grid box centered on the benzodiazepine-binding site. Key interactions include:
  • Hydrogen bonding between the quinazolinone carbonyl and α1-His102.
  • Hydrophobic contacts with 3-chloro-2-methylphenyl and β2-Tyr157 .
    • Validation : Dock scores (ΔG = -9.2 kcal/mol) correlate with experimental IC50 values (R² = 0.88) .

Q. What strategies address poor aqueous solubility during formulation?

  • Co-Solvent Systems : Use PEG-400 and Captisol® (30% w/v) to achieve solubility >5 mg/mL .
  • Nanoformulation : Lipid-based nanoparticles (size = 150 nm, PDI < 0.2) enhance bioavailability by 40% in rat models .

Q. How do structural analogs compare in bioactivity?

Compound Substituent IC50 (µM) ED50 (mg/kg) Reference
Parent Compound3-Cl, 2-CH38.245
4-Fluoro Derivative4-F12.562
2,4-Dimethyl Derivative2,4-diCH315.878

Methodological Best Practices

  • Synthetic Reproducibility : Monitor reactions via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) and purify by column chromatography (SiO2, 200–300 mesh) .
  • Data Contradiction Analysis : Reconcile discrepancies (e.g., variable IC50 values) by standardizing assay conditions (e.g., pH 7.4 buffer, 37°C) .

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